molecular formula C12H11NO5 B048821 (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester CAS No. 5251-81-0

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

Cat. No. B048821
CAS RN: 5251-81-0
M. Wt: 249.22 g/mol
InChI Key: MAUKRAODYPUHJG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular formula of “(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester” is not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For “(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester”, the molecular weight is 306.31400 . Other properties like density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Pharmaceutical Synthesis

This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles, which include Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate, have been explored for their potential use as herbicides .

Colorants and Dyes

These compounds have also found applications in the production of colorants and dyes . Their unique chemical structure allows for a wide range of color variations.

Polymer Additives

The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored. One such application is their use as additives in polymers .

Organic Synthesis

N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They offer unique advantages and challenges, and the development of these heterocycles is a subject of substantial interest and ingenuity among researchers .

Photochromic Materials

These compounds have potential applications in the creation of photochromic materials . Photochromic materials change their color when exposed to light, and these compounds could potentially enhance this property.

Anticancer Potential

Some of the compounds were reported to be non-toxic (cytotoxicity ≥ 400 μg/mL), which led to investigations into their anticancer potential using cell line experiments .

New Substance Class

The title compound represents the first member of a new substance class. It can be described as an aza-oxo-inverse sulfonamide or an aza-analogue of a sulfonimidoate .

Mechanism of Action

Target of Action

Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .

Biochemical Pathways

The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .

Pharmacokinetics

Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .

Action Environment

The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .

properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUKRAODYPUHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200515
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester

CAS RN

5251-81-0
Record name Ethyl N-phthalimidoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-phthalimidoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl bromoacetate (2.05 g, 12.3 mmol) in dimethylformamide (15 ml), N-hydroxyphthalimide (3.04 g, 18.4 mmol) and Hunig base (N,N-diisopropylethylamine, 4.24 mL) were added at room temperature, and the mixture was stirred at 80° C. overnight. The reaction solution was poured into saturated aqueous solution of ammonium chloride, and the resulting mixture was extracted with ethyl acetate (3×40 ml). The combined organic layer was washed with saturated brine (2×30 ml), dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (100 g, n-hexane/ethyl acetate=2:1) to give (1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester (1.83 g, 60%) as a pale yellow solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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